molecular formula C33H33NO4 B395047 ethyl 5-hydroxy-2-methyl-1-{2-[4-(2-phenylpropan-2-yl)phenoxy]ethyl}-1H-benzo[g]indole-3-carboxylate

ethyl 5-hydroxy-2-methyl-1-{2-[4-(2-phenylpropan-2-yl)phenoxy]ethyl}-1H-benzo[g]indole-3-carboxylate

Cat. No.: B395047
M. Wt: 507.6g/mol
InChI Key: GRELJJHCZLQVQQ-UHFFFAOYSA-N
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Description

Ethyl 5-hydroxy-2-methyl-1-{2-[4-(1-methyl-1-phenylethyl)phenoxy]ethyl}-1H-benzo[g]indole-3-carboxylate is a complex organic compound belonging to the indole family Indole derivatives are significant due to their presence in various natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-hydroxy-2-methyl-1-{2-[4-(2-phenylpropan-2-yl)phenoxy]ethyl}-1H-benzo[g]indole-3-carboxylate typically involves multiple stepsFor instance, the Nenitzescu synthesis is often employed, which involves the reaction of enamines with quinones in the presence of catalysts like zinc chloride .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to enhance yield and purity. This includes using high-efficiency catalysts, solvent systems, and purification techniques such as chromatography. The process is designed to be scalable and cost-effective for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-hydroxy-2-methyl-1-{2-[4-(1-methyl-1-phenylethyl)phenoxy]ethyl}-1H-benzo[g]indole-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like halogens for substitution reactions. Reaction conditions vary but often involve controlled temperatures and the use of solvents like ethanol or dichloromethane.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while substitution reactions can introduce halogen atoms onto the indole ring .

Scientific Research Applications

Ethyl 5-hydroxy-2-methyl-1-{2-[4-(1-methyl-1-phenylethyl)phenoxy]ethyl}-1H-benzo[g]indole-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical agent due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of ethyl 5-hydroxy-2-methyl-1-{2-[4-(2-phenylpropan-2-yl)phenoxy]ethyl}-1H-benzo[g]indole-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. These interactions can affect various cellular pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other indole derivatives such as:

Uniqueness

What sets ethyl 5-hydroxy-2-methyl-1-{2-[4-(2-phenylpropan-2-yl)phenoxy]ethyl}-1H-benzo[g]indole-3-carboxylate apart is its specific substituents, which confer unique chemical and biological properties.

Properties

Molecular Formula

C33H33NO4

Molecular Weight

507.6g/mol

IUPAC Name

ethyl 5-hydroxy-2-methyl-1-[2-[4-(2-phenylpropan-2-yl)phenoxy]ethyl]benzo[g]indole-3-carboxylate

InChI

InChI=1S/C33H33NO4/c1-5-37-32(36)30-22(2)34(31-27-14-10-9-13-26(27)29(35)21-28(30)31)19-20-38-25-17-15-24(16-18-25)33(3,4)23-11-7-6-8-12-23/h6-18,21,35H,5,19-20H2,1-4H3

InChI Key

GRELJJHCZLQVQQ-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(N(C2=C1C=C(C3=CC=CC=C32)O)CCOC4=CC=C(C=C4)C(C)(C)C5=CC=CC=C5)C

Canonical SMILES

CCOC(=O)C1=C(N(C2=C1C=C(C3=CC=CC=C32)O)CCOC4=CC=C(C=C4)C(C)(C)C5=CC=CC=C5)C

Origin of Product

United States

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